N-([1,1'-biphenyl]-2-yl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide
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Description
N-([1,1'-biphenyl]-2-yl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C29H28N4O2 and its molecular weight is 464.569. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter important for cognitive functions .
Mode of Action
The compound interacts with AChE and BChE, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its levels . The compound with the best AChE activity was found to show competitive inhibition .
Biochemical Pathways
By inhibiting AChE and BChE, the compound affects the cholinergic transmission pathway . This leads to an increase in acetylcholine levels, which can help improve cognitive functions in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Pharmacokinetics
The compound’s interaction with ache and bche suggests it is able to reach and interact with these targets in the body .
Result of Action
The inhibition of AChE and BChE by the compound leads to an increase in acetylcholine levels . This can help alleviate symptoms associated with acetylcholine deficiency, such as those seen in Alzheimer’s disease .
Properties
IUPAC Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-phenylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O2/c1-35-24-13-11-22(12-14-24)26-15-16-28(32-31-26)33-19-17-23(18-20-33)29(34)30-27-10-6-5-9-25(27)21-7-3-2-4-8-21/h2-16,23H,17-20H2,1H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAXEYHOXSWIEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=C4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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